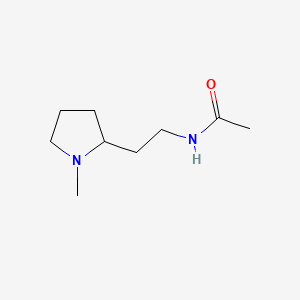
N-(2-(1-Methylpyrrolidin-2-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1-Methylpyrrolidin-2-yl)ethyl)acetamide: is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a methyl group at the second position and an acetamide group attached to the ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1-Methylpyrrolidin-2-yl)ethyl)acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic conditions.
Acetamide Formation: The final step involves the reaction of the N-(2-(1-Methylpyrrolidin-2-yl)ethyl)amine with acetic anhydride to form the acetamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(2-(1-Methylpyrrolidin-2-yl)ethyl)acetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dimethylformamide, elevated temperatures.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: N-(2-(1-Methylpyrrolidin-2-yl)ethyl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N-(2-(1-Methylpyrrolidin-2-yl)ethyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may be used in the design of enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other functional materials.
Mécanisme D'action
The mechanism of action of N-(2-(1-Methylpyrrolidin-2-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the acetamide group contribute to its binding affinity and specificity. The compound may modulate the activity of its targets by either inhibiting or activating their function, depending on the context of its use.
Comparaison Avec Des Composés Similaires
N-(2-(1-Pyrrolidinyl)ethyl)acetamide: Lacks the methyl group at the second position of the pyrrolidine ring.
N-(2-(1-Methylpyrrolidin-2-yl)ethyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-(2-(1-Methylpyrrolidin-2-yl)ethyl)butyramide: Similar structure but with a butyramide group instead of an acetamide group.
Uniqueness: N-(2-(1-Methylpyrrolidin-2-yl)ethyl)acetamide is unique due to the presence of the methyl group at the second position of the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.
Propriétés
Numéro CAS |
83732-74-5 |
|---|---|
Formule moléculaire |
C9H18N2O |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
N-[2-(1-methylpyrrolidin-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C9H18N2O/c1-8(12)10-6-5-9-4-3-7-11(9)2/h9H,3-7H2,1-2H3,(H,10,12) |
Clé InChI |
ICPOSULTPHUPHV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCC1CCCN1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


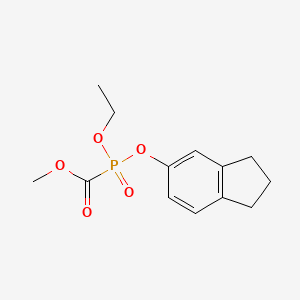
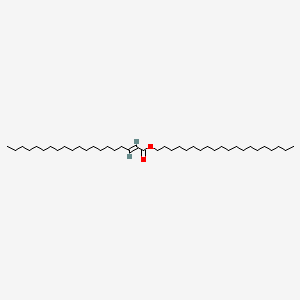
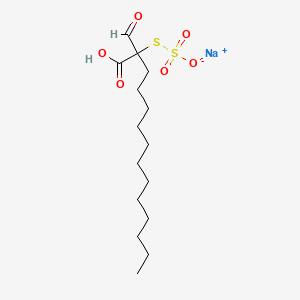
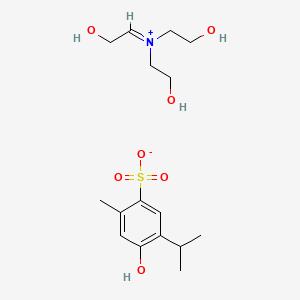

![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadec-9-enamide monoacetate](/img/structure/B15179591.png)
![2,2'-(2-Methylpropylidene)bis[6-(2-methylpropyl)-P-cresol]](/img/structure/B15179592.png)

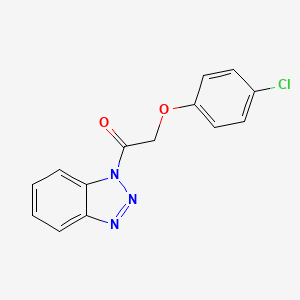
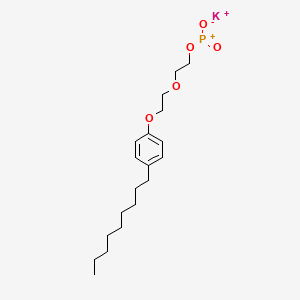


![N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(1-methylpropyl)amino]phenyl]acetamide](/img/structure/B15179638.png)

